Ripretinib (DCC-2618) is a novel, orally administered, tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of advanced gastrointestinal stromal tumors (GISTs). [, ] It is classified as a type II kinase inhibitor, distinguished by its ability to bind to the inactive conformation of kinase enzymes. [] This binding mode grants ripretinib a broader spectrum of activity against both primary and secondary mutations in KIT and platelet-derived growth factor receptor α (PDGFRA) compared to type I kinase inhibitors. [, ] Ripretinib is specifically designed to inhibit a wide range of KIT and PDGFRA mutations commonly found in GISTs, including primary mutations in KIT exons 9, 11, 13, 14, 17, and 18, as well as PDGFRA exon 18 mutations. [, ] In scientific research, ripretinib serves as a valuable tool for investigating the molecular mechanisms underlying GIST pathogenesis and drug resistance, while also paving the way for the development of more effective targeted therapies. [, ]
While the details of ripretinib's synthesis are not extensively discussed in the provided literature, one study mentions the potential for mutagenic impurities (PMIs) arising from starting materials, reagents, and intermediates during the synthesis process. [] This study specifically highlights four intermediate impurities containing primary aromatic amine and aldehyde groups, which raise concerns due to their potential mutagenicity. [] The synthesis process is subject to strict control and monitoring to minimize the presence of such PMIs. [] Further research may explore alternative synthetic routes and optimization strategies to ensure the production of high-purity ripretinib while minimizing potential hazards.
Ripretinib exerts its antitumor activity by acting as a "switch-control" inhibitor of both KIT and PDGFRA kinases, targeting a broad range of primary and secondary mutations in these oncoproteins. [, , ] Unlike type I kinase inhibitors that bind to the active conformation of kinases, ripretinib specifically targets the inactive conformation of KIT and PDGFRA, inhibiting their kinase activity and downstream signaling pathways. [, ] This unique mechanism of action contributes to ripretinib's efficacy against a wide spectrum of mutations, including those that confer resistance to other TKIs. [, , ] By inhibiting KIT and PDGFRA, ripretinib disrupts crucial signaling pathways involved in tumor cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth suppression or regression. [, ]
Ripretinib's primary application in scientific research lies in preclinical and clinical studies evaluating its efficacy and safety in treating advanced GISTs. [, ] The pivotal phase III INVICTUS trial demonstrated a statistically significant improvement in progression-free survival (PFS) for patients receiving ripretinib compared to placebo in the fourth-line setting. [, , , ] This led to its approval by the Food and Drug Administration for the treatment of adult patients with advanced GIST who have received prior treatment with three or more kinase inhibitors, including imatinib. [, , ]
Furthermore, ripretinib is under investigation as a second-line therapy for advanced GIST in the phase III INTRIGUE trial, comparing it to sunitinib. [, , , ] Although INTRIGUE did not demonstrate ripretinib's superiority in terms of PFS, it showed comparable efficacy to sunitinib and a more favorable safety profile. [, , ]
Ripretinib is also being investigated in combination with other targeted therapies, such as MEK inhibitors, to enhance its antitumor activity and overcome resistance mechanisms. [] Preclinical studies have shown synergistic effects between ripretinib and MEK inhibitors in inducing apoptosis and preventing growth of resistant colonies in both imatinib-sensitive and -resistant GIST cell lines. [] This finding provides a rationale for further clinical evaluation of this combination strategy.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: